Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate
Description
Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate (CAS: 68239-70-3) is a heterocyclic compound featuring a benzothiazole core fused with a thiazolidine ring system. Its molecular formula is C₂₀H₂₇N₃O₃S₃, with a triethylammonium counterion enhancing solubility in polar solvents . The compound is synthesized via multi-step reactions involving thiosemicarbazide or mercapto-thiadiazole intermediates, as inferred from analogous syntheses in the literature .
Properties
CAS No. |
68758-84-9 |
|---|---|
Molecular Formula |
C20H29N3O2S3 |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H14N2O2S3.C6H15N/c1-2-16-9-5-3-4-6-10(9)20-13(16)11-7-15(8-12(17)18)14(19)21-11;1-4-7(5-2)6-3/h3-6H,2,7-8H2,1H3,(H,17,18);4-6H2,1-3H3/b13-11+; |
InChI Key |
BKUNFOIECQMVFV-BNSHTTSQSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\CN(C(=S)S3)CC(=O)O.CCN(CC)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3CN(C(=S)S3)CC(=O)O.CCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Ethylbenzothiazole Intermediate
- Starting from 2-aminothiophenol, the benzothiazole ring is constructed by cyclization with ethyl-substituted aldehydes or ketones.
- The ethyl group at the 3-position is introduced via alkylation or by using appropriately substituted precursors.
- Typical reaction conditions involve reflux in solvents such as ethanol or acetic acid, often catalyzed by acid or base to facilitate ring closure.
Synthesis of 2-Thioxothiazolidine-3-acetic Acid
- This compound is prepared by condensation of thiourea with chloroacetic acid under controlled pH and temperature.
- The thiazolidine ring forms via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of chloroacetic acid.
- The product is purified by recrystallization or extraction.
Condensation to Form the Ylidene Derivative
- The benzothiazole intermediate and thioxothiazolidine-3-acetic acid are condensed typically in an organic solvent such as ethanol or dimethylformamide (DMF).
- The reaction is carried out under reflux with removal of water to drive the equilibrium toward the formation of the ylidene double bond.
- Acid or base catalysts may be used to promote the condensation.
Formation of the Triethylammonium Salt
- The final step involves neutralization of the acidic thioxothiazolidine-3-acetic acid moiety with triethylamine.
- This is performed by adding triethylamine dropwise to the solution of the ylidene compound under stirring.
- The triethylammonium salt precipitates or is isolated by solvent evaporation and purification.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Reaction Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-Aminothiophenol + ethyl-substituted aldehyde | Reflux in ethanol/acetic acid, acid/base catalyst | 3-Ethylbenzothiazole intermediate | Cyclization to form benzothiazole |
| 2 | Thiourea + chloroacetic acid | Controlled pH, moderate temperature | 2-Thioxothiazolidine-3-acetic acid | Formation of thiazolidine ring |
| 3 | Benzothiazole intermediate + thioxothiazolidine-3-acetic acid | Reflux in ethanol/DMF, water removal | Ylidene derivative | Condensation forming double bond |
| 4 | Ylidene derivative + triethylamine | Stirring at room temperature | This compound | Salt formation and isolation |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity >99%.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate the molecular structure and molecular weight.
- Crystallization: Slow evaporation or cooling crystallization yields the pure triethylammonium salt.
- Melting Point and Thermal Analysis: Differential scanning calorimetry (DSC) confirms thermal stability and phase purity.
Research Findings and Optimization Notes
- The condensation reaction yield is sensitive to solvent choice and temperature; ethanol provides a good balance of solubility and reaction rate.
- Triethylamine must be added slowly to avoid local over-neutralization and side reactions.
- The compound exhibits moderate thermal stability, suitable for pharmaceutical or material science applications.
- Alternative bases such as diisopropylethylamine have been tested but triethylamine remains preferred for salt formation due to solubility and crystallinity benefits.
Chemical Reactions Analysis
Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidine ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The thioxothiazolidine moiety may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiazole-thiazolidine hybrids, which are often studied for their optical, catalytic, and bioactive properties. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Insights
Structural Backbone: The target compound’s benzothiazole-thiazolidine scaffold distinguishes it from chromenone-thiadiazole hybrids (e.g., 11a–11f), which feature a coumarin-derived chromenone ring . The benzothiazole moiety may enhance π-conjugation, making it suitable for optoelectronic applications, whereas chromenone derivatives are often explored for fluorescence .
Functional Groups: The thioxo (C=S) group in the target compound and its tris(2-hydroxyethyl)ammonium analog (75069-22-6) contrasts with the thione (C=S) in 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione .
Solubility and Polarity :
- The tris(2-hydroxyethyl)ammonium analog (75069-22-6) has a higher polar surface area (PSA: 212.1 ) due to hydroxyl groups, improving aqueous solubility compared to the triethylammonium counterion in the target compound .
Synthetic Routes: The target compound likely shares synthetic steps with thiadiazole derivatives, such as the use of thiosemicarbazide (as in ) or 2-amino-5-mercapto-1,3,4-thiadiazole (as in ) . Chromenone hybrids (11a–11f) are synthesized via three-component reactions involving aldehydes, thiosemicarbazide, and chromenone precursors .
Biological Activity
Overview of Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate
This compound is a thiazolidine derivative that has garnered interest for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 439.65 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to thiazolidines often exhibit antimicrobial properties. The presence of the benzothiazole moiety may enhance the compound's efficacy against various bacterial strains. Studies have shown that thiazolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Enzyme Inhibition
There is evidence that thiazolidine derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing drug efficacy by blocking drug metabolism.
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related compounds provide insights into its potential biological activities:
- Antimicrobial Efficacy : A study on thiazolidine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anticancer Mechanisms : Research involving similar thiazolidines indicated that they can trigger apoptosis in human cancer cell lines, with IC50 values around 25 µM. This suggests that this compound could exhibit similar effects.
- Enzyme Activity : A related compound was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, indicating a potential mechanism for anticancer activity.
Q & A
What are the key synthetic methodologies for Triethylammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-2-thioxothiazolidine-3-acetate, and how can reaction conditions be optimized?
Basic Question
The synthesis involves multi-step reactions combining thiazolidine and benzothiazole chemistry. A common approach includes:
- Step 1: Formation of the benzothiazole core via condensation of 3-ethylbenzothiazole-2(3H)-thione with appropriate aldehydes.
- Step 2: Introduction of the thioxothiazolidine moiety through cyclization with thiourea derivatives.
- Step 3: Quaternization with triethylamine to form the ammonium salt .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, acetonitrile) for higher yields.
- Catalysts like Et₃N (0.5–1.0 eq) enhance reaction rates in cyclization steps .
- Monitor purity via HPLC (C18 column, methanol/water mobile phase) to isolate intermediates .
How should researchers characterize this compound’s structure and purity?
Basic Question
Key Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and ammonium group presence. Look for downfield shifts at δ 160–170 ppm (C=O and C=S groups) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~3400 cm⁻¹ (NH⁺) .
- X-ray Crystallography: SHELX software (SHELXL for refinement) resolves crystal packing and ionic interactions .
Advanced Tip:
For polymorph identification, combine powder XRD with differential scanning calorimetry (DSC) to detect thermal phase transitions .
What biological targets and assays are relevant for studying its bioactivity?
Advanced Question
Potential Targets:
- Enzyme Inhibition: Tyrosine kinases or proteases (IC₅₀ assays using fluorogenic substrates) .
- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (EC₅₀: 10–50 µM observed in analogs) .
Methodological Note:
Address false positives in kinase assays by including control experiments with ATP-competitive inhibitors (e.g., staurosporine) .
How does structural modification influence its activity compared to analogs?
Advanced Question
Structure-Activity Relationship (SAR):
- Thiazolidine Ring: Replacement with oxazolidine reduces thiol-mediated reactivity, lowering antimicrobial potency .
- Ammonium Group: Triethylammonium enhances solubility but may sterically hinder target binding vs. smaller cations (e.g., Na⁺) .
Comparative Data:
| Analog | Structural Change | Activity Shift |
|---|---|---|
| Benzothiazole derivatives | No thiazolidine ring | Lower enzyme inhibition (~30%) |
| Thiazolidin-4-ones | Oxo vs. thioxo substitution | Altered selectivity for kinases |
How can researchers resolve contradictions in bioactivity data across studies?
Advanced Question
Common Pitfalls:
- Assay Variability: Conflicting IC₅₀ values may arise from differences in cell viability protocols (e.g., MTT vs. resazurin assays). Standardize using CLSI guidelines .
- Solvent Effects: DMSO concentrations >1% can artifactually inhibit targets. Use low-DMSO controls .
Case Study:
Discrepancies in antimicrobial activity (MIC: 2–20 µg/mL) were traced to variations in bacterial strain lipid membrane composition .
What strategies improve its stability in aqueous solutions?
Advanced Question
Degradation Pathways:
- Hydrolysis of the thioxothiazolidine ring at pH >7.0 .
Stabilization Methods: - Buffer solutions at pH 5.0–6.5 (e.g., citrate-phosphate).
- Lyophilization with cryoprotectants (trehalose or mannitol) reduces hydrolysis .
How can computational methods guide its mechanistic studies?
Advanced Question
Tools and Workflows:
- Molecular Docking (AutoDock Vina): Predict binding modes to ATP-binding pockets (e.g., EGFR kinase). Validate with MM-GBSA free energy calculations .
- MD Simulations (GROMACS): Assess conformational stability of the ammonium group in solvated systems (100 ns trajectories) .
Limitations:
QM/MM methods may underestimate entropic effects of flexible side chains. Cross-validate with experimental ΔG measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
